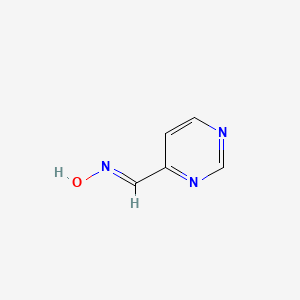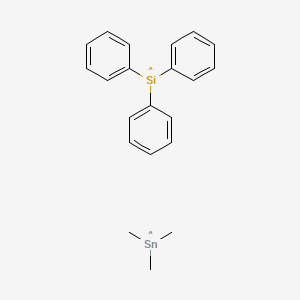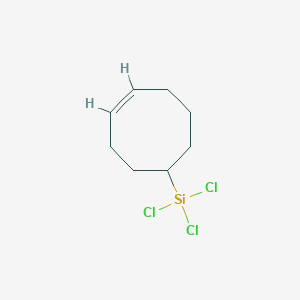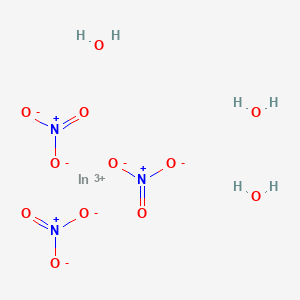
NITROSONIUM HEXACHLOROANTIMONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosonium hexachloroantimonate is an inorganic compound with the chemical formula Cl6NOSb. It is a pale yellow solid known for its strong volatility and solubility in water and some organic solvents like ethanol and carbon disulfide. This compound is relatively stable at room temperature but decomposes under high temperatures or light exposure .
Preparation Methods
Nitrosonium hexachloroantimonate is typically synthesized by reacting nitrosyl chloride (NOCl) with antimony pentachloride (SbCl5) in an appropriate solvent. The reaction is generally conducted at low temperatures to prevent side reactions and decomposition . The reaction can be represented as follows:
NOCl+SbCl5→[NO][SbCl6]
Chemical Reactions Analysis
Nitrosonium hexachloroantimonate undergoes various types of chemical reactions, including:
Oxidation: It can oxidize other compounds to higher oxidation states.
Reduction: It can be reduced to form different products.
Common reagents and conditions used in these reactions include acidic aqueous solutions with pH levels below 3.5, nitrite, and nitrous acid (HONO). Major products formed from these reactions include nitroso- and nitro-substituted phenolic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism by which nitrosonium hexachloroantimonate exerts its effects involves the nitrosonium ion (NO+). This ion is highly reactive and can undergo electrophilic reactions with phenolate anions, leading to the formation of nitroso-substituted phenolic compounds. These compounds can then undergo partial oxidation to form nitro-substituted phenols through reactions with nitrous acid (HONO) or other oxidants like oxygen . The formation of S-nitrosothiols is a key process that determines the cytotoxic action of nitrosonium cations in living organisms .
Comparison with Similar Compounds
Nitrosonium hexachloroantimonate can be compared with other similar compounds, such as:
Nitrosonium hexafluoroantimonate (NOSbF6): Similar in structure but contains fluorine instead of chlorine.
Nitrosonium tetrafluoroborate (NOBF4): Another similar compound used in organic synthesis reactions.
This compound is unique due to its specific reactivity and applications in various fields, including chemistry, biology, and industry.
Properties
CAS No. |
16871-80-0 |
|---|---|
Molecular Formula |
Cl6NOSb |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
azanylidyneoxidanium;hexachloroantimony(1-) |
InChI |
InChI=1S/6ClH.NO.Sb/c;;;;;;1-2;/h6*1H;;/q;;;;;;+1;+5/p-6 |
InChI Key |
JOVRATCYAAPTRD-UHFFFAOYSA-H |
Canonical SMILES |
N#[O+].Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)




